![molecular formula C10H12O2 B2993104 2-Oxiraneethanol, alpha-phenyl- CAS No. 61276-54-8](/img/structure/B2993104.png)
2-Oxiraneethanol, alpha-phenyl-
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Overview
Description
“2-Oxiraneethanol, alpha-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of related compounds has been achieved by oxidation of cumene by H2O2 in the presence of CO2. The reaction was catalyzed by 12-tungstocobaltate heteropolyanions (Co1.5PW12O40) supported on activated carbon in liquid phase .Molecular Structure Analysis
The molecular structure of “2-Oxiraneethanol, alpha-phenyl-” is represented by the formula C10H12O2 .Chemical Reactions Analysis
In a study, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate was performed. By 20 min, a spot for the product 2-butoxynaphthalene was visible and the spot for butyl tosylate had clearly faded .Scientific Research Applications
Synthesis and Hypoglycemic Activity : A study by Eistetter and Wolf (1982) explored the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, which includes derivatives of phenylglycidol. These compounds showed significant blood glucose-lowering activities in rats, indicating potential applications in diabetes treatment (Eistetter & Wolf, 1982).
Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) described (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines. This indicates its application in analytical chemistry for the resolution of chiral substances (Rodríguez-Escrich et al., 2005).
Dehydrogenation in Heterocyclic Systems : In a study conducted by Williams et al. (1997), the use of phenylglycidol derivatives in the oxidative conversion of dihydro-heterocyclic systems to heteroaromatics was examined. This highlights its role in organic synthesis and pharmaceutical research (Williams et al., 1997).
Lanthanide-Based Metal-Organic Frameworks : Luo et al. (2018) investigated the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs) using phenylglycidol derivatives. These complexes exhibited high chemical stability and showed potential in photoluminescence and magnetic properties, suggesting applications in materials science (Luo et al., 2018).
Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol (2-PE) using phenylglycidol derivatives. The study highlights the role of microbial transformation in producing natural flavors and fragrances, indicating applications in the food and cosmetics industries (Hua & Xu, 2011).
Enzymatic Ring-Opening Polymerization : Soeda et al. (2002) explored the copolymerization of oxiranes, including phenylglycidol derivatives, with dicarboxylic anhydrides. This research has implications in the development of new polyesters and polyethers for industrial applications (Soeda et al., 2002).
Safety And Hazards
Future Directions
Considering the known association between oxidative stress, obesity, and cardiovascular disease, it seems advisable to look further into the impact of oxidative stress on body macromolecules and structures, especially in phenylketonuric patients with late diagnosis or bad metabolic control, in order to prevent future increased risks .
properties
IUPAC Name |
2-(oxiran-2-yl)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(6-9-7-12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDVDYYALLWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxiraneethanol, alpha-phenyl- |
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